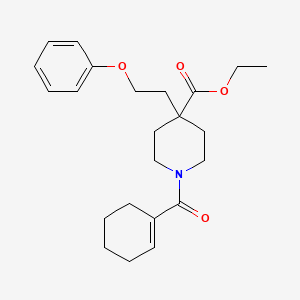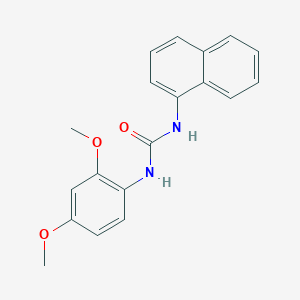amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. MDPV has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal studies.
Mecanismo De Acción
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that are involved in mood regulation and cognitive function. By blocking the reuptake of these neurotransmitters, MDPV increases their levels in the brain, leading to increased feelings of euphoria, alertness, and energy.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to tissue damage and organ failure in high doses. Long-term use of MDPV has been associated with a number of negative health effects, including addiction, psychosis, and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has a number of advantages for use in lab experiments, including its potent and selective reuptake inhibition of dopamine, norepinephrine, and serotonin. It also has a relatively long half-life, which allows for longer experiments to be conducted. However, MDPV is highly addictive and has a high potential for abuse, which can make it difficult to conduct experiments in a controlled manner.
Direcciones Futuras
There are a number of future directions for the study of MDPV, including further investigation into its potential therapeutic applications, particularly in the treatment of depression and anxiety. There is also a need for further research into the long-term effects of MDPV use, as well as the potential for addiction and abuse. Additionally, there is a need for the development of new and more effective treatments for addiction to MDPV and other synthetic cathinones.
Métodos De Síntesis
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of propiophenone with formamide and hydrochloric acid to produce the intermediate, N-formylmethamphetamine, which is then reduced to MDPV. Reductive amination involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride to produce MDPV. The Mannich reaction involves the reaction of 3,4-dimethoxyphenylacetone with formaldehyde and dimethylamine to produce MDPV.
Propiedades
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-23(15-8-7-11-20(24)19-9-5-4-6-10-19)16-14-18-12-13-21(25-2)22(17-18)26-3/h4-6,9-10,12-13,17H,7-8,11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRICNKANYCHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CC=CC=C1)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)


![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)


![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)